molecular formula C17H26N4O2 B12198674 4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12198674
M. Wt: 318.4 g/mol
InChI Key: VNMKNKXRYLZGBM-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and a propylamine side chain. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Propylamine Side Chain: The propylamine side chain is attached via reductive amination or alkylation reactions, using reagents like sodium cyanoborohydride or alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: A similar compound with a piperazine ring instead of a morpholine ring.

    2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: A compound with a similar quinazoline core but different side chains.

Uniqueness

4,7-dimethyl-2-{[3-(morpholin-4-yl)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of a quinazoline core, morpholine ring, and propylamine side chain

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

4,7-dimethyl-2-(3-morpholin-4-ylpropylamino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C17H26N4O2/c1-12-10-14-16(15(22)11-12)13(2)19-17(20-14)18-4-3-5-21-6-8-23-9-7-21/h12H,3-11H2,1-2H3,(H,18,19,20)

InChI Key

VNMKNKXRYLZGBM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NCCCN3CCOCC3

Origin of Product

United States

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